

(2-Methylpyridin-4-yl)methanamine CAS number and IUPAC name

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Compound of Interest

Compound Name: (2-Methylpyridin-4-yl)methanamine

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Technical Guide: (2-Methylpyridin-4-yl)methanamine

CAS Number: 94413-70-4 IUPAC Name: (2-Methylpyridin-4-yl)methanamine

This technical guide provides a comprehensive overview of (2-Methylpyridin-4-yl)methanamine, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in the synthesis of targeted therapeutic agents.

Chemical Identity and Properties

(2-Methylpyridin-4-yl)methanamine, also known as 4-(aminomethyl)-2-methylpyridine, is a mono-substituted pyridine derivative. Its structure features a methyl group at the 2-position and an aminomethyl group at the 4-position of the pyridine ring.

Table 1: Physicochemical Properties of (2-Methylpyridin-4-yl)methanamine

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂	PubChem[1]
Molecular Weight	122.17 g/mol	PubChem[1]
CAS Number	94413-70-4	ChemicalBook[2]
IUPAC Name	(2-Methylpyridin-4-yl)methanamine	PubChem

Note: Some properties may be based on computational models.

Synthesis Protocol

A common and effective method for the synthesis of **(2-Methylpyridin-4-yl)methanamine** is through the reduction of 2-methyl-4-cyanopyridine. This transformation can be achieved using various reducing agents. Below is a representative experimental protocol.

Experimental Protocol: Reduction of 2-Methyl-4-cyanopyridine

Objective: To synthesize **(2-Methylpyridin-4-yl)methanamine** via the reduction of 2-methyl-4-cyanopyridine.

Materials:

- 2-methyl-4-cyanopyridine
- Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))
- Deionized water
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure (Illustrative example using LiAlH₄):

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
- Addition of Starting Material: Dissolve 2-methyl-4-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a controlled rate to maintain a gentle reflux.
- Reaction: After the addition is complete, stir the reaction mixture at room temperature for a specified time or until the reaction is complete (monitored by Thin Layer Chromatography).
- Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to decompose the excess LiAlH₄ and the aluminum salts.
- Work-up: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.

Safety Precautions:

- Lithium aluminum hydride is a highly reactive and flammable reagent. All manipulations should be carried out under an inert and anhydrous atmosphere by trained personnel.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- The reaction should be performed in a well-ventilated fume hood.[\[2\]](#)[\[3\]](#)

Spectroscopic Data

Characterization of **(2-Methylpyridin-4-yl)methanamine** is typically performed using nuclear magnetic resonance (NMR) spectroscopy. While a dedicated experimental spectrum for this

specific molecule is not readily available in the public domain, representative shifts for similar pyridine structures can be referenced for preliminary analysis.

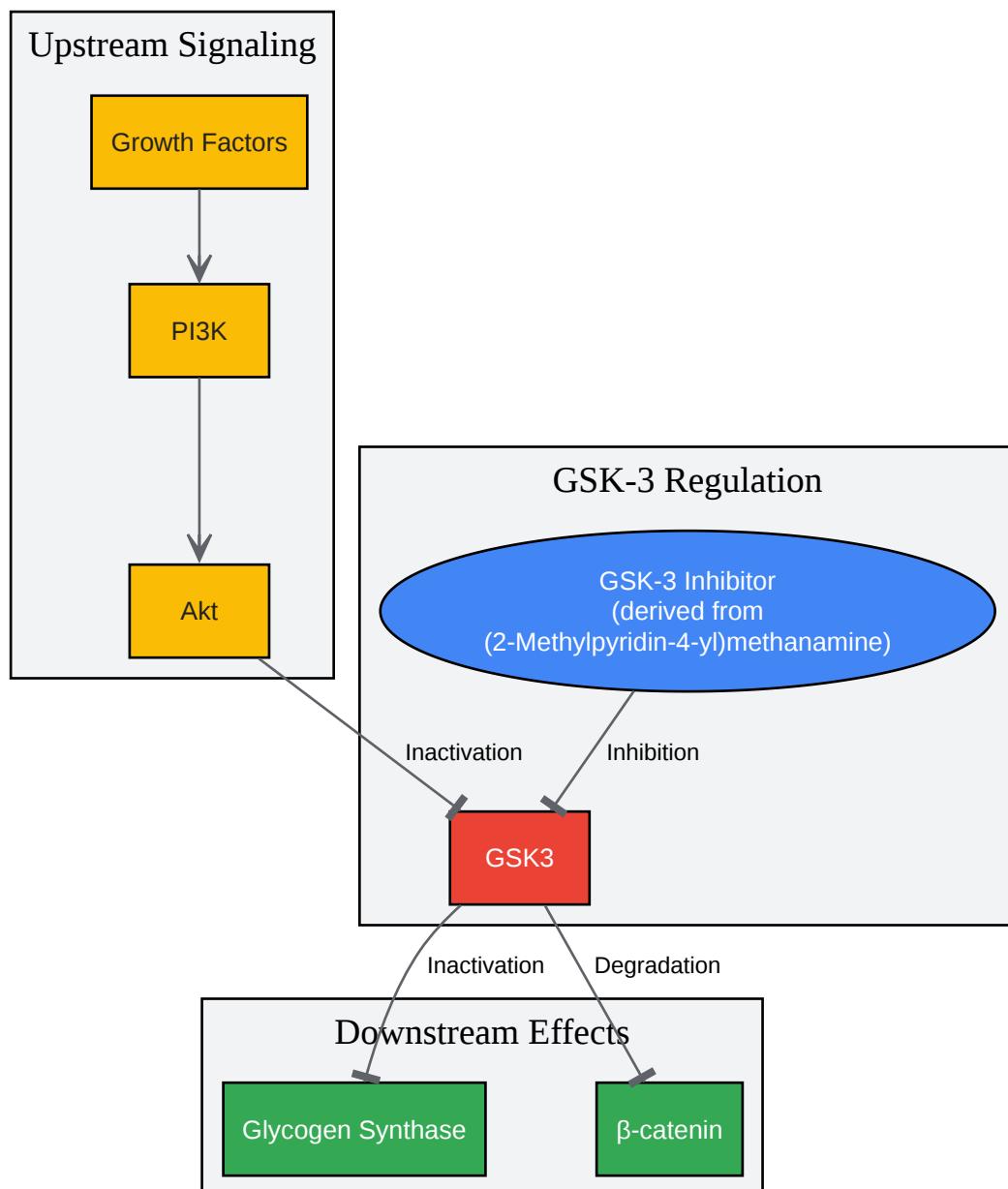
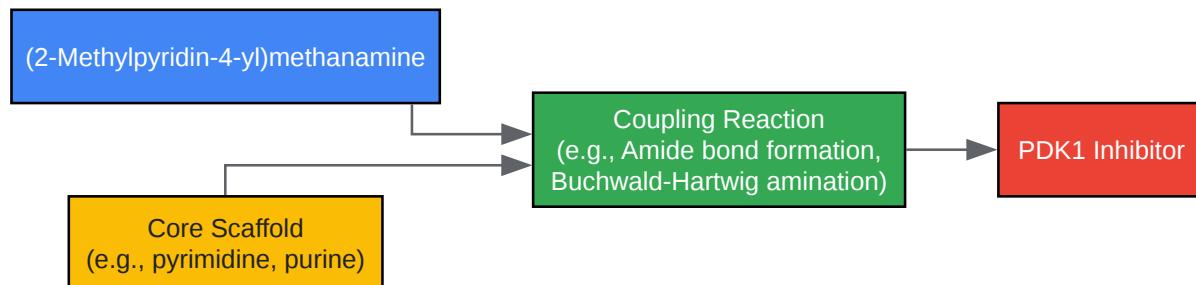
Applications in Drug Development

(2-Methylpyridin-4-yl)methanamine serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

Role in the Synthesis of PDK1 Inhibitors

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. The development of PDK1 inhibitors is a significant area of cancer research. **(2-Methylpyridin-4-yl)methanamine** can be utilized as a key building block in the synthesis of potent and selective PDK1 inhibitors.

Logical Workflow for PDK1 Inhibitor Synthesis:



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